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Compound of Interest

4-(6-Bromopyridin-2-yl)benzoic
Compound Name: d
aci

cat. No.: B1286851

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of 4-(pyridin-4-
ylbenzoic acid and its structural isomer, 3-(4-pyridyl)benzoic acid. While the crystal structure
for 4-(pyridin-2-yl)benzoic acid is not publicly available, this guide offers insights into the
crystallographic features of closely related isomers, which are valuable for understanding
structure-property relationships in drug design and materials science. The comparison is
supported by experimental data from single-crystal X-ray diffraction studies.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for 4-(pyridin-4-yl)benzoic
acid and 3-(4-pyridyl)benzoic acid, offering a direct comparison of their solid-state structures.
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4-(pyridin-4-yl)benzoic

Parameter acid 3-(4-pyridyl)benzoic acid
Chemical Formula C12HaNO:2 C12HaNO:2

Molecular Weight 199.20 g/mol 199.20 g/mol

Crystal System Not specified in snippets Orthorhombic

Space Group Not specified in snippets Pbca

Unit Cell Dimensions

a=?A b=?Ac=2A

a=13.839(3) A, b =7.013(7)
A, c=19.469(10) A

a=7?°p=?°y=2?°

o=90° B =90° y = 90°

Cell Volume ? A3 1890(2) As

Z ? 8

Temperature ?K 296 K

Radiation ? Mo Ka (A = 0.71069 A)

Dihedral Angle

Not specified in snippets

32.14(7)° (between phenyl and
pyridine rings)

Key Interactions

Not specified in snippets

Intermolecular O—H---N

hydrogen bonds

CCDC Number

850071

Not specified in snippets

Data for 3-(4-pyridyl)benzoic acid is sourced from a 2009 publication in Acta Crystallographica

Section E.[1]

Structural Insights and Comparison

The structural data reveals significant differences in the crystal packing of the two isomers. 3-

(4-Pyridyl)benzoic acid crystallizes in the orthorhombic space group Pbca.[1] Its molecular

structure is not planar, with a notable dihedral angle of 32.14(7)° between the phenyl and

pyridine rings.[1] The carboxylic acid group is also slightly twisted out of the plane of the
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benzene ring.[1] The crystal structure is characterized by intermolecular O—H-:-N hydrogen
bonds, which link neighboring molecules into infinite chains.[1]

While detailed crystallographic data for 4-(pyridin-4-yl)benzoic acid was not fully available in the
initial search, its CCDC deposition number (850071) indicates that a full crystallographic
dataset is available through the Cambridge Structural Database.[2] This would allow for a more
in-depth comparison of bond lengths, bond angles, and torsion angles.

The difference in the substitution pattern (meta- vs. para-pyridyl group) directly influences the
overall molecular symmetry and the geometry of intermolecular interactions, leading to different
crystal packing arrangements and potentially different physicochemical properties such as
solubility and melting point.

Experimental Protocols

The following sections detail the general methodologies employed for the synthesis and single-
crystal X-ray diffraction analysis of pyridinylbenzoic acid derivatives, based on the available
literature.

Synthesis and Crystallization

Single crystals of 3-(4-pyridyl)benzoic acid suitable for X-ray analysis were obtained by the
slow evaporation of an anhydrous ethanol solution.[1] For other derivatives, such as the co-
crystal of 2-aminobenzoic acid with 4-(pyridin-4-yldisulfanyl)pyridine, crystals were obtained
from a chloroform solution.

X-ray Data Collection and Structure Refinement

For 3-(4-pyridyl)benzoic acid, X-ray diffraction data was collected at 296 K using a Bruker
APEXII CCD area-detector diffractometer with Mo Ka radiation.[3] The structure was solved
using direct methods and refined by full-matrix least-squares on F2.

Visualizing the Workflow and Structural
Relationships

The following diagrams, generated using the DOT language, illustrate the typical experimental
workflow for crystal structure determination and the fundamental relationship between
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molecular structure and crystal packing.

Synthesis & Purification

Synthesis of Pyridinylbenzoic Acid Derivative

:
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X-ray Diffraction
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Structure Determ|nation & Analysis
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:
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:

Analysis of Geometric Parameters & Intermolecular Interactions

Click to download full resolution via product page

Caption: Experimental workflow for the determination of crystal structures.
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Caption: Influence of molecular structure on crystal packing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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